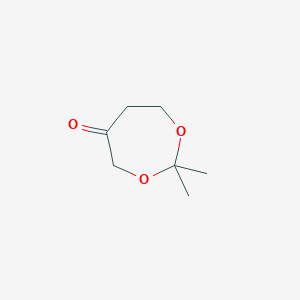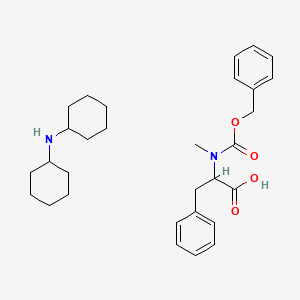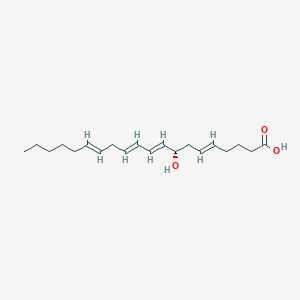
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. Common synthetic routes may involve:
Formation of the Carbon Backbone: This can be achieved through methods such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are used to form carbon-carbon double bonds.
Introduction of Double Bonds: The use of reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) can help introduce the necessary double bonds.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of double bonds results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid: shares similarities with other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid involved in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: An omega-3 fatty acid known for its anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a hydroxyl group, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+/t19-/m1/s1 |
Clave InChI |
NLUNAYAEIJYXRB-BSLZMDHBSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



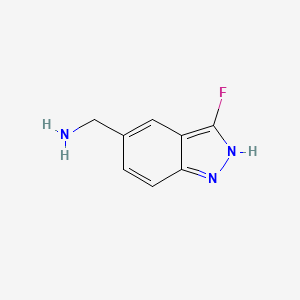

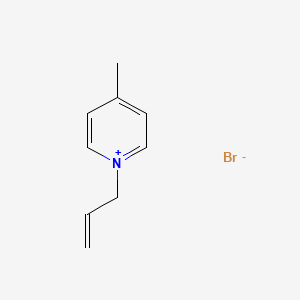
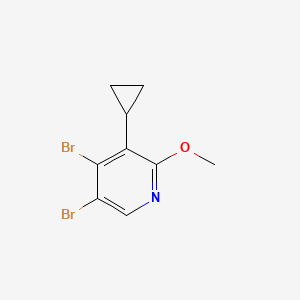
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
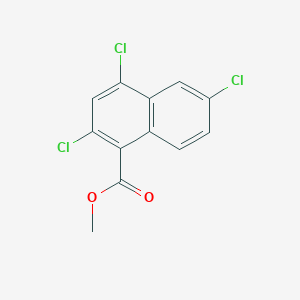
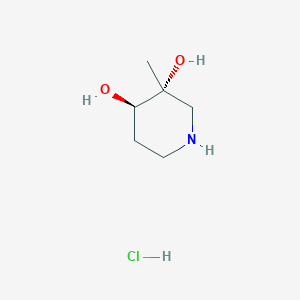

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
